2-(1,3-Benzothiazol-2-ylamino)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

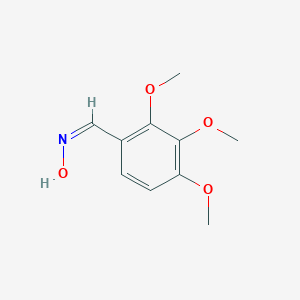

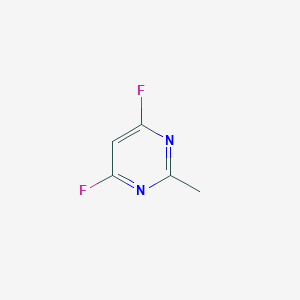

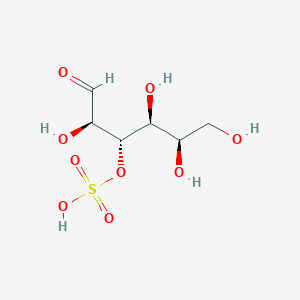

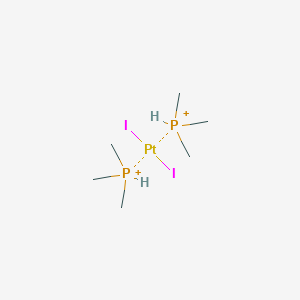

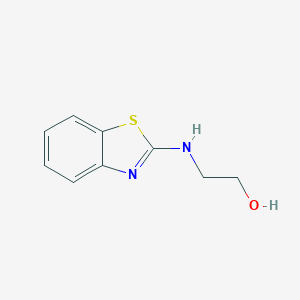

2-(1,3-Benzothiazol-2-ylamino)ethanol is a chemical compound with the molecular formula C9H10N2OS . It is a derivative of benzothiazole, a privileged bicyclic ring system with multiple applications in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol and similar compounds often involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-ylamino)ethanol includes an aromatic benzothiazole ring attached to an ethanol group via an amino linkage . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, have been found to have diverse chemical reactivity. They are often involved in condensation reactions with aldehydes, resulting in 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzothiazol-2-ylamino)ethanol include a molar mass of 194.26 g/mol. Further details about its physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Specific Scientific Field

Oncology and medicinal chemistry.

Summary

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, have shown promise as potential anticancer agents. Researchers have explored their activity against various cancer types, such as breast, ovarian, renal, lung, and colon cancers . Notably, compounds like Phortress (NSC 710305) have demonstrated efficacy against breast tumors, regardless of estrogen receptor status.

Experimental Procedures

Results

Antimicrobial Properties

Specific Scientific Field

Microbiology and infectious diseases.

Summary

2-(1,3-Benzothiazol-2-ylamino)ethanol and related derivatives have been synthesized and evaluated for their antibacterial and antifungal activities . These compounds may serve as broad-spectrum antimicrobial agents.

Experimental Procedures

Results

Other Applications

Specific Scientific Field

Varied fields, including materials science and organic synthesis.

Summary

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, serve as versatile starting materials for the synthesis of larger bioactive structures. Their aromaticity provides stability, while reactive sites allow functionalization .

Experimental Procedures

Results

Zukünftige Richtungen

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFXPJHBXATPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364957 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylamino)ethanol | |

CAS RN |

18392-47-7 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.